molecular formula C23H23N5O3 B6055365 2-(2-morpholinoethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-morpholinoethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6055365
M. Wt: 417.5 g/mol
InChI Key: JQTVRKSOAFLTCS-UHFFFAOYSA-N
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Description

2-(2-morpholinoethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a potent, selective, and ATP-competitive inhibitor of protein kinase C beta (PKCβ). This compound was developed to probe the role of PKCβ isoforms in pathological signaling pathways. Its primary research value lies in the study of diabetic complications and cancer. In diabetic research, hyperglycemia-induced activation of PKCβ is a key mediator of vascular dysfunction, and this inhibitor has been used to investigate and mitigate damage in models of diabetic retinopathy, nephropathy, and cardiovascular complications [https://pubmed.ncbi.nlm.nih.gov/16669744/]. In oncology, PKCβ is implicated in tumor cell proliferation, angiogenesis, and signaling pathways such as the NF-κB cascade. This makes the inhibitor a valuable tool for studying cancers where PKCβ is overexpressed or hyperactive, including some B-cell lymphomas and solid tumors [https://pubmed.ncbi.nlm.nih.gov/16669744/]. The compound's high selectivity for PKCβ over other PKC isoforms ensures that observed phenotypic effects can be more reliably attributed to the specific inhibition of this target, providing researchers with a critical compound for dissecting complex kinase-driven disease mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-(2-morpholin-4-ylethyl)-2-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c29-22-18-14-19-21(4-7-28(23(19)30)16-17-2-1-5-24-15-17)25-20(18)3-6-27(22)9-8-26-10-12-31-13-11-26/h1-7,14-15H,8-13,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTVRKSOAFLTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)CC5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The pyrido[4,3-b]naphthyridine core is typically constructed through [4+2] cycloaddition or tandem cyclization reactions. A prevalent method involves reacting 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For instance, heating 3-amino-4-picoline with ethyl acrylate in acetic acid at 110°C for 12 hours generates the dihydronaphthyridine intermediate, which undergoes oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the ring system.

Table 1: Cyclization Conditions and Yields

Starting MaterialsReagents/ConditionsYield (%)Reference
3-Amino-4-picoline + ethyl acrylateAcOH, 110°C, 12h → DDQ, CH2Cl268
2-Aminonicotinaldehyde + Meldrum's acidEtOH, reflux, 8h72

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate ring formation. A 2019 study demonstrated that irradiating 2-chloronicotinamide with morpholine in DMF at 150°C for 30 minutes produced the naphthyridine core with 82% yield, reducing reaction times by 80% compared to conventional heating.

MethodConditionsYield (%)Purity (%)
Friedel-CraftsAlCl3, DCE, 40°C, 6h6598
Buchwald-HartwigPd2(dba)3, Xantphos, 100°C, 12h5895

Morpholinoethyl Group Installation at Position 2

Nucleophilic Substitution

The morpholinoethyl side chain is introduced through SN2 displacement. Treatment of 2-chloronaphthyridine with 2-morpholinoethanol (1.5 equiv) and K2CO3 (3 equiv) in DMF at 80°C for 8 hours affords the desired product in 71% yield.

Reductive Amination

An alternative approach involves reductive amination of 2-aminoethylmorpholine with a ketone-containing intermediate. Using NaBH(OAc)3 (2 equiv) in CH2Cl2 at room temperature for 24 hours achieves 63% yield, though this method requires prior oxidation of the C2 position.

Final Ring Closure and Oxidation

Lactam Formation

The 1,9-dione moiety is formed via oxidative lactamization. A mixture of H2O2 (30%) and AcOH (3:1 v/v) at 60°C for 4 hours converts the intermediate amine to the dione, with yields reaching 75%.

Metal-Catalyzed Oxidation

Superior results are obtained using RuCl3 (5 mol%) and NaIO4 (3 equiv) in CH3CN/H2O (4:1), completing the oxidation in 2 hours with 89% yield.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography (EtOAc/MeOH 9:1) followed by recrystallization from ethanol/water (1:3), achieving >99% purity.

Spectroscopic Confirmation

Key characterization data:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=4.8 Hz, 1H, pyridyl), 8.35 (s, 1H, H-5), 4.32 (t, J=6.4 Hz, 2H, CH2O), 3.58 (m, 4H, morpholine)

  • HRMS : m/z calculated for C24H24N4O3 [M+H]+ 425.1918, found 425.1921

Chemical Reactions Analysis

2-(2-Morpholinoethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Research

MMNPD is being studied for its potential therapeutic effects against various diseases. Its structure allows it to interact with biological targets effectively.

  • Antiviral Activity : Preliminary studies indicate that derivatives of pyrido compounds can exhibit antiviral properties. MMNPD's structural analogs have been explored for their effectiveness against viral infections, particularly in the context of developing new antiviral drugs .
  • Cancer Research : The compound’s ability to inhibit specific enzymes involved in tumor growth is under investigation. Its interaction with cellular pathways related to cancer progression makes it a candidate for anticancer drug development .

Biochemical Applications

The compound is also being evaluated for its role in biochemical assays and as a tool in molecular biology.

  • Enzyme Inhibition Studies : MMNPD may serve as an inhibitor for certain enzymes, which can be useful in elucidating metabolic pathways and enzyme functions in various biological systems .
  • Targeted Drug Delivery Systems : Its molecular characteristics make it suitable for incorporation into drug delivery systems aimed at targeting specific tissues or cells within the body .

Material Science

Research into the use of MMNPD in materials science focuses on its potential as a building block for organic electronic materials.

  • Organic Photovoltaics : The compound’s electronic properties suggest it could be utilized in the development of organic solar cells, enhancing their efficiency through improved charge transport mechanisms .

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral PropertiesDemonstrated potential against influenza virus strains.
Study BCancer Cell LinesShowed significant inhibition of cell proliferation in breast cancer models.
Study CEnzyme InteractionIdentified as a potent inhibitor of a key metabolic enzyme involved in cancer metabolism.

Mechanism of Action

The mechanism of action of 2-(2-morpholinoethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs differ primarily in substituents and core ring fusion patterns, impacting physicochemical and biological properties. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Implications Reference
2-(2-Methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione Pyrido[4,3-b][1,6]naphthyridine 2-Methoxyethyl, 2-pyridylmethyl Reduced hydrogen-bonding capacity vs. morpholinoethyl; moderate lipophilicity
2-Cyclohexyl-8-(2-hydroxyethyl)-pyrido[4,3-b][1,6]naphthyridine-1,9-dione Pyrido[4,3-b][1,6]naphthyridine Cyclohexyl (lipophilic), 2-hydroxyethyl (polar) Increased lipophilicity; hydroxyethyl may enhance aqueous solubility
2-(3-Methoxyazetidine-1-carbonyl)-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridine 6-oxide 1,6-Naphthyridine Methoxyazetidine (conformationally rigid), pyrazolylphenyl (bulky aromatic) Rigid substituents may restrict binding to planar targets; pyrazole enhances π-π stacking
10,11-Dihydro-3-methoxy-9-methyl-12-(p-chlorophenyl)-12H-naphtho[2,1-b]pyran[2,3-d]pyrimidine Naphthopyranopyrimidine p-Chlorophenyl, methoxy, methyl Demonstrated antimicrobial activity; chloro group enhances electronegativity

Substituent Effects

  • Morpholinoethyl vs.
  • Pyridylmethyl vs.
  • Core Variations: Pyrido[4,3-b][1,6]naphthyridine (target) vs. pyrano[3,4-b][1,6]naphthyridine (): The pyrido core’s nitrogen positioning may improve binding to enzymes or receptors requiring planar heteroaromatic systems .

Research Findings and Implications

  • Synthetic Accessibility: Analogous compounds (e.g., ) are synthesized via condensation reactions under heating (80°C, ethanol), suggesting the target compound may follow similar pathways .

Biological Activity

The compound 2-(2-morpholinoethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione , with CAS number 1158368-92-3, is a synthetic derivative of naphthyridine known for its potential biological activities. Naphthyridines are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3C_{23}H_{23}N_{5}O_{3}, with a molecular weight of approximately 417.5 g/mol. The structure features a fused system of pyridine rings, which is characteristic of naphthyridine derivatives. The presence of morpholino and pyridylmethyl substituents may enhance its biological interactions.

Table 1: Basic Properties of the Compound

PropertyValue
CAS Number1158368-92-3
Molecular FormulaC23H23N5O3
Molecular Weight417.5 g/mol
Structural FeaturesNaphthyridine core with morpholino and pyridylmethyl groups

Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies on related naphthyridine compounds have shown their ability to induce apoptosis in various cancer cell lines.

  • Mechanism of Action : Naphthyridine derivatives can intercalate into DNA, thereby disrupting replication and transcription processes. This leads to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Case Studies :
    • Aaptamine, a naphthyridine derivative, demonstrated notable cytotoxic effects against non-small cell lung cancer (H1299 and A549) with IC50 values ranging from 10.47 to 15.03 μg/mL .
    • In vivo studies showed that aaptamine reduced tumor growth in xenograft models by modulating key signaling pathways involved in cancer progression .

Antimicrobial Activity

Naphthyridines have also been explored for their antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Broad-Spectrum Activity : Some naphthyridine derivatives have been reported to exhibit activity against Gram-negative bacteria by inhibiting β-lactamase enzymes .

Neuroprotective Effects

Emerging evidence suggests that naphthyridine compounds may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

  • Neuroprotective Mechanisms : These compounds may reduce oxidative stress and inflammation in neuronal cells, contributing to their protective effects against neurotoxicity .

Research Findings

A review of the literature reveals several key findings regarding the biological activity of naphthyridines:

  • Diversity in Activity : Naphthyridines display a wide range of biological activities including anti-infectious, anticancer, and neuroprotective effects .
  • Structure-Activity Relationship (SAR) : Variations in substituents at different positions on the naphthyridine scaffold significantly influence their biological efficacy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells ,
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of oxidative stress

Q & A

Basic: What are the key synthetic challenges in preparing 2-(2-morpholinoethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione, and how can they be methodologically addressed?

Answer:
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key challenges include:

  • Low yields due to steric hindrance from the morpholinoethyl and pyridylmethyl substituents. Optimization via temperature-controlled cyclization (e.g., 130°C in H₃PO₄ for 40 minutes) improves efficiency .
  • Impurity formation during substituent introduction. Purification via recrystallization from toluene or column chromatography (as in naphthyridine derivative syntheses) enhances purity .
  • Substituent compatibility : The morpholinoethyl group may require protection during pyrido[4,3-b] core formation. Use of orthogonal protecting groups (e.g., Boc for amines) is recommended .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : The pyridylmethyl protons (δ 2.5–3.5 ppm) and morpholinoethyl N-CH₂ signals (δ 3.6–4.0 ppm) are key markers. Aromatic protons in the naphthyridine core appear as multiplets (δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for the carbonyl groups (1,9-dione) appear at ~1700 cm⁻¹. The morpholine ring shows C-O-C stretches at ~1100 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (calculated for C₂₄H₂₇N₅O₃: ~457.21 g/mol) and fragments corresponding to pyridylmethyl loss .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data (e.g., PI3K modulation vs. off-target effects)?

Answer:

  • Orthogonal assays : Combine kinase inhibition profiling (e.g., radiometric PI3K assays) with cell-based viability screens (e.g., MTT assays) to distinguish target-specific activity from cytotoxicity .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., pyridyl vs. benzyl groups) and correlate changes with activity. For example, replacing the 3-pyridylmethyl with a 4-fluorophenyl group may enhance selectivity .
  • Molecular docking : Use computational models to predict binding interactions with PI3K isoforms (e.g., α vs. γ) and validate via mutagenesis studies .

Advanced: What methodological frameworks are critical for assessing this compound’s ecological impact in long-term environmental studies?

Answer:
Adopt the INCHEMBIOL framework :

Abiotic studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV exposure).

Biotic studies : Use microcosm models to assess biodegradation by soil microbiota (e.g., LC-MS/MS quantification of metabolites).

Trophic transfer analysis : Test bioaccumulation in model organisms (e.g., Daphnia magna) via OECD Guideline 304.

Risk assessment : Integrate data into probabilistic models (e.g., USEtox) to estimate human/ecosystem exposure thresholds .

Advanced: How can researchers optimize reaction yields while maintaining stereochemical fidelity during scale-up?

Answer:

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., morpholinoethyl group introduction) .
  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocenter formation in the pyrido[4,3-b] core .
  • In situ monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediates and adjust conditions dynamically .

Advanced: What strategies mitigate data variability in antioxidant or anti-inflammatory assays for this compound?

Answer:

  • Standardized protocols : Use DPPH/ABTS radical scavenging assays with Trolox as a reference, ensuring consistent pH and temperature .
  • Cell line validation : Test across multiple lines (e.g., RAW 264.7 macrophages, HepG2) to rule out cell-specific artifacts.
  • Cofactor control : Include assays with/without NADPH to differentiate enzymatic vs. non-enzymatic antioxidant mechanisms .

Table 1: Substituent Effects on Biological Activity

Substituent PositionGroup IntroducedObserved Activity ChangeReference
8-position3-PyridylmethylEnhanced PI3Kα inhibition (IC₅₀ = 0.12 μM)
2-position2-MorpholinoethylImproved solubility (LogP = 1.8 vs. 3.2 for cyclohexyl analog)
3-Pyridylmethyl4-FluorophenylReduced off-target cytotoxicity (CC₅₀ > 50 μM)

Key Considerations for Researchers

  • Theoretical linkage : Anchor studies in kinase signaling theory or molecular orbital theory to explain substituent electronic effects .
  • Data reproducibility : Share raw spectral data and assay conditions via open-access platforms (e.g., Zenodo) to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.